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Compound of Interest

Compound Name:
(4-tert-Butylphenyl)difluoroacetic

acid

CAS No.: 1027514-14-2

Cat. No.: B3030901

Get Quote

(4-tert-Butylphenyl)difluoroacetic acid, with the CAS Number 1027514-14-2, is a specialized

organic molecule that stands at the confluence of several key motifs in contemporary drug

discovery and materials science. Its structure marries the bulky, lipophilic tert-butylphenyl group

with the unique electronic properties of a geminal difluoroacetic acid. The tert-butyl group is a

well-established modulator of pharmacokinetic properties, often introduced to provide steric

shielding against metabolic degradation and to enhance solubility in lipid environments.

Concurrently, the incorporation of fluorine, particularly as a difluoromethyl group adjacent to a

carbonyl, imparts profound changes to the molecule's physicochemical profile. The gem-

difluoro motif acts as a bioisostere for a carbonyl or hydroxyl group, but with significantly

altered acidity (pKa), hydrogen bonding capability, and conformational preferences. This guide

provides a comprehensive overview of this compound, from its fundamental properties to a

proposed synthesis and its strategic applications for researchers in medicinal and materials

chemistry.
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The core identity of (4-tert-Butylphenyl)difluoroacetic acid is defined by its molecular

structure and resulting properties. While extensive experimental data is not widely published,

its key characteristics can be compiled and calculated.

Property Value Source / Method

IUPAC Name
2-(4-tert-butylphenyl)-2,2-

difluoroacetic acid
IUPAC Nomenclature

CAS Number 1027514-14-2 Chemical Abstracts Service

Molecular Formula C₁₂H₁₄F₂O₂ -

Molecular Weight 228.24 g/mol Calculated

Appearance
White to off-white solid

(Predicted)
Analog-based Prediction

Melting Point Not available -

Boiling Point Not available -

Solubility

Soluble in polar organic

solvents (e.g., MeOH, DCM,

THF)

General Chemical Principles

Proposed Synthesis and Mechanistic
Considerations
A validated, published synthesis for (4-tert-Butylphenyl)difluoroacetic acid is not readily

found in peer-reviewed literature. Therefore, a robust and scientifically sound synthetic route is

proposed here, starting from the commercially available 4-tert-butylacetophenone. This multi-

step approach relies on well-established transformations in modern organic and organofluorine

chemistry.

Expertise & Causality: The chosen pathway begins with the formation of an α-keto ester, a

crucial intermediate for subsequent fluorination. The selection of a fluorinating agent like

Deoxo-Fluor® is critical; it is a nucleophilic fluorinating reagent suitable for converting ketones
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into geminal difluorides under relatively mild conditions compared to harsher reagents like SF₄.

The final hydrolysis step is a standard procedure to unmask the carboxylic acid.

Proposed Synthetic Workflow Diagram

Step 1: α-Oxidation

Step 2: Geminal Difluorination

Step 3: Saponification

4-tert-Butylacetophenone

Methyl 2-(4-tert-butylphenyl)-2-oxoacetate
(α-Keto Ester Intermediate)

1. SeO₂, Dioxane
2. Esterification (MeOH, H⁺)

Methyl 2-(4-tert-butylphenyl)-2,2-difluoroacetate

Deoxo-Fluor®
(or DAST), DCM

(4-tert-Butylphenyl)difluoroacetic acid
(Final Product)

1. LiOH, THF/H₂O
2. Acidic Workup (HCl)

Click to download full resolution via product page

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)
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Trustworthiness: This protocol includes specific steps for reaction setup, monitoring, workup,

and purification. Each step is designed to ensure high conversion and purity, forming a self-

validating methodology.

Step 1: Synthesis of Methyl 2-(4-tert-butylphenyl)-2-oxoacetate a. To a solution of 4-tert-

butylacetophenone (1.0 eq) in dioxane, add selenium dioxide (SeO₂, 1.2 eq). b. Heat the

mixture to reflux (approx. 101 °C) and monitor the reaction by TLC or LC-MS until the

starting material is consumed (typically 12-18 hours). c. Cool the reaction mixture, filter

through a pad of Celite® to remove selenium byproduct, and concentrate the filtrate under

reduced pressure. d. Dissolve the crude keto-acid intermediate in methanol (MeOH) and add

a catalytic amount of concentrated sulfuric acid (H₂SO₄). e. Heat to reflux for 4-6 hours. Cool

to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate

(NaHCO₃). f. Extract the product with ethyl acetate, wash the organic layer with brine, dry

over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude α-keto ester,

which can be purified by column chromatography.

Step 2: Synthesis of Methyl 2-(4-tert-butylphenyl)-2,2-difluoroacetate a. In a fume hood,

dissolve the α-keto ester (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated

polyethylene (FEP) or polytetrafluoroethylene (PTFE) vessel under an inert atmosphere

(Argon or Nitrogen). b. Cool the solution to 0 °C. Cautiously add bis(2-

methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®, 1.5 eq) dropwise. c. Allow the reaction

to slowly warm to room temperature and stir for 16-24 hours. A catalytic amount of ethanol

can be added to facilitate the reaction. d. Monitor the reaction by ¹⁹F NMR or GC-MS. e.

Upon completion, slowly quench the reaction by pouring it into a cooled, saturated NaHCO₃

solution. f. Separate the organic layer, extract the aqueous layer with DCM, and combine the

organic fractions. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by column

chromatography.

Step 3: Synthesis of (4-tert-Butylphenyl)difluoroacetic acid a. Dissolve the purified

difluoro-ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). b. Add

lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours,

monitoring by TLC. c. Once the hydrolysis is complete, remove the THF under reduced

pressure. d. Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1M

hydrochloric acid (HCl). e. Extract the final product with ethyl acetate (3x). Combine the

organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield (4-
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tert-Butylphenyl)difluoroacetic acid. The product can be further purified by

recrystallization if necessary.

Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the

synthesized compound. A combination of chromatographic and spectroscopic techniques

should be employed.

Characterization Workflow Diagram

Synthesized Product

Purity Assessment
(RP-HPLC-UV/MS)

Dissolve in Acetonitrile/H₂O

Structural Confirmation

Purity >95%

¹H, ¹³C, ¹⁹F NMR High-Resolution MS

Final Characterized Compound

Click to download full resolution via product page

Caption: Standard workflow for analytical characterization.
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Step-by-Step Analytical Protocol
Sample Preparation: Dissolve a small amount of the final product (approx. 1 mg/mL) in a

suitable solvent such as acetonitrile or methanol for chromatographic analysis. For NMR,

dissolve ~5-10 mg in a deuterated solvent like CDCl₃ or DMSO-d₆.

High-Performance Liquid Chromatography (HPLC): a. Column: C18 reversed-phase column

(e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: Gradient elution using (A) 0.1% formic acid in

water and (B) 0.1% formic acid in acetonitrile. The use of difluoroacetic acid (DFA) itself as a

modifier is an alternative that can sometimes provide a unique selectivity profile compared to

formic or trifluoroacetic acid.[1] c. Detection: UV at 254 nm and mass spectrometry (MS) with

electrospray ionization (ESI) in negative mode. d. Expected Result: A single major peak

confirming purity. The MS detector should show an [M-H]⁻ ion at m/z 227.09.

Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Acquire ¹H, ¹³C, and ¹⁹F NMR

spectra. b. Predicted Spectroscopic Data:
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Integration/Comme
nt

¹H ~7.5-7.7 d
2H (Aromatic, ortho to

CF₂)

~7.4-7.5 d
2H (Aromatic, meta to

CF₂)

~1.3 s 9H (tert-Butyl)

>10 br s 1H (Carboxylic Acid)

¹³C ~165-170 (t) t
Carboxylic acid (¹JCF

coupling)

~155-158 s Aromatic C-tBu

~127-130 (t) t Aromatic C-CF₂

~126 s Aromatic CH

~125 s Aromatic CH

~115-120 (t) t
CF₂ (¹JCF ~250-280

Hz)

~35 s
Quaternary t-Bu

Carbon

~31 s Methyl Carbons

¹⁹F -90 to -110 s CF₂

Significance and Applications in Medicinal
Chemistry
The true value of (4-tert-Butylphenyl)difluoroacetic acid lies in its potential as a strategic

building block for designing next-generation therapeutics. The molecule combines two

pharmacologically significant motifs.
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The tert-Butylphenyl Group: This bulky, non-polar group is frequently used in drug design to

enhance metabolic stability. It acts as a "metabolic shield," sterically hindering enzymatic

attack (e.g., by Cytochrome P450 enzymes) on the aromatic ring or adjacent functional

groups. This can lead to improved oral bioavailability and a longer plasma half-life of the final

drug compound.

The Gem-Difluoroacetic Acid Moiety: This functional group is a powerful tool for fine-tuning

the properties of a lead compound.

Acidity Modulation: The two electron-withdrawing fluorine atoms significantly lower the pKa

of the carboxylic acid compared to its non-fluorinated analogue, (4-tert-butylphenyl)acetic

acid. This makes the carboxylate anion more prevalent at physiological pH, which can

alter receptor binding interactions and solubility.

Bioisosterism: The CF₂ group is a well-known bioisostere. The C-F bond is highly

polarized and can participate in unique non-covalent interactions (e.g., orthogonal

multipolar interactions) with biological targets. Replacing a methylene group (CH₂) with

CF₂ increases lipophilicity, which can enhance membrane permeability and cell

penetration.

Conformational Control: The steric and electronic properties of the CF₂ group can lock the

molecule into specific conformations, which may be beneficial for binding to a target

protein with high affinity and selectivity.

This building block is therefore ideally suited for incorporation into molecules targeting a wide

range of diseases, particularly where metabolic stability and modulated acidity are critical for

efficacy.

Safety and Handling
(4-tert-Butylphenyl)difluoroacetic acid is a carboxylic acid and should be handled with

appropriate care.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety

glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust

or contact with skin and eyes. It is expected to be a skin and eye irritant.

Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and

oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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